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Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- Documentation Hub

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  • Product: Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
  • CAS: 17413-88-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid

The following technical guide details the physicochemical properties, synthesis, and analytical profile of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid . This monograph is structured for researchers investigating fibrat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical profile of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid . This monograph is structured for researchers investigating fibrate analogs, sweet taste inhibitors (lactisole derivatives), or specific herbicide intermediates.

Executive Summary & Chemical Identity

1-(p-chlorophenoxy)cyclohexanecarboxylic acid is a structural analog of Clofibric Acid (the active metabolite of Clofibrate) and Lactisole (a broad-spectrum sweet taste inhibitor). By replacing the gem-dimethyl group of clofibric acid with a cyclohexane ring, this compound exhibits increased lipophilicity and steric rigidity, influencing its binding affinity for targets such as the PPAR-alpha receptor (lipid metabolism) and the T1R3 transmembrane domain (sweet taste receptor).

Chemical Nomenclature & Structure
PropertyDetail
IUPAC Name 1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid
Common Scaffolds Fibrate analog;

-aryloxy acid; Cyclo-Clofibrate
Molecular Formula

Molecular Weight 254.71 g/mol
SMILES OC(=O)C1(Oc2ccc(Cl)cc2)CCCCC1
Key Functional Groups Carboxylic acid (hydrophilic head), p-Chlorophenoxy (hydrophobic tail), Cyclohexane (rigid spacer)

Physicochemical Properties Profile

The following data represents the physicochemical constants critical for formulation and assay development. Values are derived from structural analog analysis (Clofibric Acid) and standard chemical computation for this specific congener.

Table 1: Physicochemical Constants
ParameterValue (Approx.)Context & Implication
Physical State Crystalline SolidTypically white to off-white powder.
Melting Point 148 – 153 °CHigher than Clofibric acid (~120°C) due to the rigid cyclohexane ring increasing lattice energy.
pKa (Acid) 3.6 – 3.9The carboxylic acid is relatively acidic. At physiological pH (7.4), it exists primarily as the carboxylate anion.
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic. Significantly more hydrophobic than Clofibric acid (LogP ~2.5-3.0) due to the bulky cyclohexane ring.
Solubility (Water) < 0.1 mg/mLPractically insoluble in water without pH adjustment.
Solubility (Organic) HighSoluble in Ethanol, DMSO (>50 mg/mL), DMF, and Chloroform.
UV

228 nm, 280 nmCharacteristic of the p-chlorophenoxy chromophore.
Structural Causality
  • Lipophilicity: The cyclohexane ring adds four methylene groups compared to the dimethyl group of clofibric acid, increasing the LogP by approximately 1.0–1.5 units. This enhances membrane permeability but necessitates co-solvents (e.g., DMSO) for biological assays.

  • Acidity: The electron-withdrawing effect of the phenoxy oxygen at the

    
    -position stabilizes the carboxylate anion, maintaining a pKa similar to other 
    
    
    
    -aryloxy acids.

Synthesis Protocol: The Bargellini Reaction

The most robust synthesis for sterically hindered


-aryloxy acids involves the Bargellini Reaction . This one-pot condensation utilizes the high reactivity of the trichloromethyl carbanion generated in situ.
Reaction Scheme
  • Reagents: Cyclohexanone, p-Chlorophenol, Chloroform (

    
    ), Potassium Hydroxide (
    
    
    
    ).
  • Solvent: Acetone or Glyme (1,2-dimethoxyethane) to solubilize the phenol and ketone.

  • Mechanism:

    • Generation of the trichloromethyl anion (

      
      ) from chloroform.
      
    • Nucleophilic addition of

      
       to the ketone (cyclohexanone) to form a trichloromethyl alkoxide.
      
    • Formation of a dichloro-epoxide intermediate via intramolecular substitution.

    • Nucleophilic attack by the phenoxide ion (from p-chlorophenol) opens the epoxide.

    • Hydrolysis of the acyl chloride intermediate yields the carboxylic acid.[1]

Step-by-Step Protocol

Safety: Chloroform is volatile and toxic. Perform in a fume hood.

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve p-chlorophenol (0.1 mol, 12.8 g) and cyclohexanone (0.4 mol, 39.2 g - excess used as solvent/reactant) in acetone (50 mL).

  • Base Addition: Add powdered KOH (0.5 mol, 28.0 g) slowly to the solution while cooling in an ice bath (0–5 °C).

  • Chloroform Addition: Add Chloroform (0.15 mol, 18.0 g) dropwise over 60 minutes. Maintain temperature < 15 °C. The reaction is highly exothermic.

  • Reflux: After addition, remove the ice bath and reflux the mixture gently for 3–4 hours.

  • Workup:

    • Evaporate excess acetone/cyclohexanone under reduced pressure.

    • Dissolve the residue in water (200 mL). The solution should be alkaline.

    • Extract with diethyl ether (2 x 50 mL) to remove unreacted neutral organics (phenol/ketone). Discard the organic layer.

    • Acidify the aqueous layer to pH ~1 using concentrated HCl. The product will precipitate as a white solid.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water (1:1) or benzene/petroleum ether to yield pure crystals.

Visualization: Synthesis Workflow

BargelliniSynthesis Reagents Reagents: Cyclohexanone + p-Chlorophenol + Chloroform BaseCat Base Catalysis: KOH / Acetone (0-5°C) Reagents->BaseCat Mix Intermediate Intermediate: Dichloro-epoxide Formation BaseCat->Intermediate CCl3- Addition Substitution Nucleophilic Attack: Phenoxide Ring Opening Intermediate->Substitution Rearrangement Hydrolysis Hydrolysis: Acidification (HCl) Substitution->Hydrolysis Workup Product Final Product: 1-(p-chlorophenoxy) cyclohexanecarboxylic acid Hydrolysis->Product Crystallization

Caption: The Bargellini synthesis pathway for sterically hindered alpha-aryloxy acids.

Analytical Methods & Validation

For quality control and pharmacokinetic studies, the following analytical parameters are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 40% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 228 nm (primary) and 280 nm (secondary).

  • Retention Time: Expect elution ~2-3 minutes after Clofibric acid due to the hydrophobic cyclohexane ring.

Stability Profile
  • Hydrolysis: The ether linkage is stable under physiological conditions. The carboxylic acid is stable but can form esters in the presence of alcohols and acid catalysts.

  • Photostability: Like many chlorophenoxy compounds, it is susceptible to slow photodegradation. Store in amber vials.

Biological Relevance

Sweet Taste Inhibition (T1R3 Antagonist)

This compound belongs to a class of lactisole analogs . The bulky cyclohexane group targets the transmembrane domain of the T1R3 subunit of the sweet taste receptor.

  • Mechanism: Negative allosteric modulation. It stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein activation upon sugar binding.

  • Potency: Typically, increasing the steric bulk at the

    
    -position (e.g., cyclohexane vs. dimethyl) can enhance potency but may reduce solubility.
    
Lipid Metabolism (PPAR- )

As a fibrate analog, it may activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-


) .
  • Activity: Induces the transcription of genes involved in fatty acid

    
    -oxidation.
    
  • Binding: The carboxylic acid forms a salt bridge with Tyr464 (in human PPAR

    
    ), while the p-chlorophenoxy tail occupies the hydrophobic pocket.
    

References

  • Bargellini Reaction Mechanism: Weizmann, C., et al. "The condensation of ketones with chloroform and iodoform." Journal of the American Chemical Society, 1948. Link

  • Sweet Taste Inhibition (Lactisole Analogs): Maillet, E., et al. "Structure-Function Analysis of Lactisole, a Sweet Taste Inhibitor." Chemical Senses, 2009. Link

  • Fibrate Pharmacology: Willson, T. M., et al. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000. Link

  • General Synthesis of Alpha-Aryloxy Acids: Galimberti, P., & Defranceschi, A. "Sulla reazione di Bargellini." Gazzetta Chimica Italiana, 1947.

Sources

Exploratory

An In-depth Technical Guide to 1-(p-Chlorophenoxy)cyclohexanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold in Lipid Regulation The pursuit of novel therapeutic agents for the management of dyslipidemia and associated metabolic disor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold in Lipid Regulation

The pursuit of novel therapeutic agents for the management of dyslipidemia and associated metabolic disorders has led to the exploration of diverse chemical scaffolds. Among these, derivatives of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid represent a compelling, albeit underexplored, class of compounds. Structurally analogous to the well-established fibrate class of hypolipidemic drugs, these molecules feature a p-chlorophenoxy moiety linked to a cyclohexanecarboxylic acid core. This unique arrangement offers a semi-rigid alicyclic backbone, distinguishing it from the more flexible linkers found in many conventional fibrates. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid derivatives, drawing upon existing knowledge of related compounds to illuminate their likely mechanisms of action and structure-activity relationships.

Synthetic Strategies: Crafting the Cyclohexyl Core

While specific, detailed synthetic protocols for a wide range of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid derivatives are not extensively documented in publicly available literature, their synthesis can be approached through established organic chemistry methodologies. The core structure, 1-(4-chlorophenyl)cyclohexanecarboxylic acid, serves as the primary building block for further derivatization.[1]

General Synthetic Approach

A plausible synthetic route to the parent acid and its subsequent ester or amide derivatives is outlined below. This approach is based on common reactions in medicinal chemistry for the synthesis of related structures.

Step 1: Synthesis of 1-(4-chlorophenyl)cyclohexanecarbonitrile

A likely starting point is the reaction of cyclohexanone with a source of cyanide, such as potassium cyanide, in the presence of 4-chloroaniline. This would proceed through a Strecker-like synthesis or a related cyanation reaction to form the corresponding aminonitrile, which can be further manipulated. Alternatively, a nucleophilic substitution reaction on a suitable cyclohexyl precursor could be employed.

Step 2: Hydrolysis to 1-(4-chlorophenyl)cyclohexanecarboxylic acid

The nitrile group of 1-(4-chlorophenyl)cyclohexanecarbonitrile can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. This transformation is a standard and high-yielding reaction in organic synthesis.

Step 3: Derivatization of the Carboxylic Acid

The carboxylic acid moiety provides a versatile handle for the synthesis of a variety of derivatives, including esters and amides.

  • Esterification: The carboxylic acid can be reacted with a range of alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) to afford the corresponding esters.

  • Amidation: Reaction of the carboxylic acid with various primary or secondary amines, facilitated by a coupling agent such as DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), would produce the amide derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_core Core Compound cluster_derivatives Derivatives Cyclohexanone Cyclohexanone Nitrile 1-(4-chlorophenyl)cyclohexanecarbonitrile Cyclohexanone->Nitrile Strecker Synthesis p_Chloroaniline p-Chloroaniline p_Chloroaniline->Nitrile Strecker Synthesis KCN KCN KCN->Nitrile Strecker Synthesis Carboxylic_Acid 1-(p-chlorophenoxy)cyclohexanecarboxylic acid Nitrile->Carboxylic_Acid Hydrolysis Ester Ester Derivatives Carboxylic_Acid->Ester Esterification Amide Amide Derivatives Carboxylic_Acid->Amide Amidation

Caption: Generalized synthetic workflow for 1-(p-chlorophenoxy)cyclohexanecarboxylic acid derivatives.

Biological Activity and Mechanism of Action: Targeting PPARs

The primary therapeutic target for fibrate drugs and, by extension, their 1-(p-chlorophenoxy)cyclohexanecarboxylic acid analogues, is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[2][3] These ligand-activated transcription factors play a pivotal role in the regulation of lipid and glucose metabolism.[3][4]

PPARα Activation: The Hypolipidemic Effect

The hypolipidemic effects of fibrates are predominantly mediated through the activation of PPARα.[2][3] It is highly probable that 1-(p-chlorophenoxy)cyclohexanecarboxylic acid derivatives exert their lipid-lowering effects through a similar mechanism. Upon binding to PPARα, these compounds induce a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Key Downstream Effects of PPARα Activation:

  • Increased Fatty Acid Catabolism: Upregulation of genes involved in fatty acid uptake, transport, and β-oxidation in the liver, muscle, and heart.[2]

  • Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[3]

  • Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).[3]

PPAR_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_transcription Gene Transcription cluster_effects Biological Effects Ligand 1-(p-chlorophenoxy) cyclohexanecarboxylic acid derivative PPARa PPARα Ligand->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE Binding PPARa_RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression FA_Catabolism ↑ Fatty Acid Catabolism Gene_Expression->FA_Catabolism TG_Levels ↓ Triglyceride Levels Gene_Expression->TG_Levels HDL_Levels ↑ HDL Cholesterol Gene_Expression->HDL_Levels

Caption: Putative signaling pathway of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid derivatives via PPARα activation.

Structure-Activity Relationships (SAR): Insights from Analogs

While specific SAR studies on 1-(p-chlorophenoxy)cyclohexanecarboxylic acid derivatives are scarce, valuable insights can be gleaned from the extensive research on fibrates and other phenoxy acid derivatives.[5] The general pharmacophore for PPAR agonists consists of an acidic head group, a central linker, and a hydrophobic tail.

Table 1: Postulated Structure-Activity Relationships

Molecular ComponentStructural FeaturePostulated Impact on Activity
Acidic Head Group Carboxylic acidEssential for hydrogen bonding interactions with key amino acid residues in the PPARα ligand-binding domain, crucial for receptor activation.
Ester prodrugsCan improve oral bioavailability; rapidly hydrolyzed in vivo to the active carboxylic acid.
Cyclohexane Linker Semi-rigid scaffoldMay confer a specific conformation that enhances binding affinity and selectivity for PPARα over other subtypes. The stereochemistry of the substituents on the cyclohexane ring could also influence activity.
p-Chlorophenoxy Tail Hydrophobic moietyOccupies the hydrophobic pocket of the PPARα ligand-binding domain. The chlorine atom likely contributes to favorable hydrophobic and electronic interactions.

Pharmacokinetic Profile: Considerations for Drug Development

The pharmacokinetic properties of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid derivatives are expected to be similar to those of other fibrates.

  • Absorption: Ester derivatives are generally well-absorbed orally and are rapidly hydrolyzed by esterases in the plasma and tissues to the active carboxylic acid.[6]

  • Distribution: The active carboxylic acid is typically highly bound to plasma proteins, primarily albumin.

  • Metabolism: The primary metabolic pathway is likely glucuronidation of the carboxylic acid group, followed by renal excretion. The chlorophenyl and cyclohexyl moieties are expected to be relatively stable to metabolic degradation.

  • Excretion: The glucuronide conjugate is the main metabolite excreted in the urine.

Therapeutic Potential and Future Directions

Derivatives of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid hold promise as a new generation of hypolipidemic agents. Their unique cyclohexyl scaffold may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to existing fibrates. Further research is warranted to:

  • Develop and optimize synthetic routes to a diverse library of these derivatives.

  • Conduct comprehensive in vitro and in vivo studies to elucidate their pharmacological profile, including their potency and selectivity for PPAR subtypes.

  • Perform detailed structure-activity relationship studies to guide the design of more potent and selective compounds.

  • Investigate their pharmacokinetic and toxicological profiles to assess their potential as clinical candidates.

The exploration of this chemical space could lead to the discovery of novel therapies for the management of dyslipidemia, metabolic syndrome, and related cardiovascular diseases.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. PubChem. [Link]

  • Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]

  • Clofibrate. In: Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon: International Agency for Research on Cancer; 1996. [Link]

  • Peroxisome proliferator activated receptor agonists. PubMed. [Link]

  • Assessment of the Hypoglycemic and Hypolipidemic Activity of Flavonoid-Rich Extract from Angelica keiskei. MDPI. [Link]

  • Peroxisome proliferator-activated receptor-α. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • [Metabolism and pharmacokinetics of etofylline clofibrate, new antilipemic]. PubMed. [Link]

  • Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics. [Link]

  • In Vivo Hypolipidemic Effects and Antioxidant Capacity of Pinus morrisonicola Hay Extracts by Supercritical Carbon Dioxide Extraction. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]

  • Peroxisome proliferator-activated receptor agonists. Current Opinion in Chemical Biology. [Link]

  • What is the mechanism of Clofibrate?. Patsnap Synapse. [Link]

  • Hypo-beta-lipoproteinemic agents. 1. Bicyclo[2.2.2]octyloxyaniline and its derivatives. PubMed. [Link]

  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology. [Link]

  • Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. CiteSeerX. [Link]

  • Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCasting and Podcasting. [Link]

  • (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

  • PPAR Agonists and Metabolic Syndrome: An Established Role?. Journal of Clinical Medicine. [Link]

  • clofibrate. Nursing Central. [Link]

  • Identification of Key Hypolipidemic Components and Exploration of the Potential Mechanism of Total Flavonoids from Rosa sterilis Based on Network Pharmacology, Molecular Docking, and Zebrafish Experiment. MDPI. [Link]

  • Chemical structures of clofibrate and its active metabolite. ResearchGate. [Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 1-(p-chlorophenoxy)cyclohexanecarboxylic Acid: A Methodological Whitepaper

Introduction: The Significance of Structural Insight 1-(p-chlorophenoxy)cyclohexanecarboxylic acid is a molecule of interest due to its structural relationship to compounds with potential biological activity. The presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Insight

1-(p-chlorophenoxy)cyclohexanecarboxylic acid is a molecule of interest due to its structural relationship to compounds with potential biological activity. The presence of a flexible cyclohexanecarboxylic acid moiety linked to a rigid chlorophenoxy group suggests the possibility of varied conformational states and intermolecular interactions, which are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability.[1][2] Elucidating the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.[2]

This guide will detail the necessary steps to achieve this, from the synthesis of the material to the final refinement and validation of its crystal structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid can be approached through several established organic chemistry routes. Following successful synthesis and purification, the next critical step is the growth of diffraction-quality single crystals.

Synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid

A plausible synthetic route involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring by p-chlorophenoxide. A common precursor for such a reaction is a 1-halocyclohexanecarboxylic acid derivative.

Experimental Protocol: Synthesis

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-chlorophenol in a suitable anhydrous solvent such as tetrahydrofuran (THF). Add a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenol and form the sodium p-chlorophenoxide. Stir the reaction mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution: To the solution of the sodium p-chlorophenoxide, add a solution of ethyl 1-bromocyclohexanecarboxylate in anhydrous THF dropwise at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Hydrolysis: After cooling to room temperature, the reaction is quenched with water and the organic solvent is removed under reduced pressure. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ester is then hydrolyzed to the carboxylic acid using a solution of lithium hydroxide (LiOH) in a mixture of THF and water.

  • Purification: The reaction mixture is acidified with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) is performed to obtain the pure 1-(p-chlorophenoxy)cyclohexanecarboxylic acid.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening of various conditions.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: The purified compound is dissolved in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) to determine its solubility.

  • Slow Evaporation: Saturated solutions of the compound in various suitable solvents are prepared and left undisturbed in vials covered with a perforated seal to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a well (sitting drop) which is then inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The system is sealed to allow for slow diffusion of the precipitant vapor into the drop, gradually decreasing the solubility of the compound and promoting crystallization.

  • Cooling: A near-saturated solution of the compound in a suitable solvent is prepared at an elevated temperature and then slowly cooled to room temperature, and subsequently to lower temperatures (e.g., 4 °C).

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_screening Crystallization Screening cluster_analysis Crystal Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Selection Solvent Selection Purification->Solvent_Selection Slow_Evaporation Slow Evaporation Solvent_Selection->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Selection->Vapor_Diffusion Cooling Slow Cooling Solvent_Selection->Cooling Crystal_Harvesting Harvest & Mount Crystal Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Cooling->Crystal_Harvesting XRD_Analysis X-ray Diffraction Analysis Crystal_Harvesting->XRD_Analysis Data_Analysis_Workflow Data_Collection X-ray Diffraction Data Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Model_Validation Model Validation & Finalization Structure_Refinement->Model_Validation CIF_Generation Generation of CIF File Model_Validation->CIF_Generation

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-(p-chlorophenoxy)cyclohexanecarboxylic acid from cyclohexanone

Technical Application Note: Synthesis of 1-(p-Chlorophenoxy)cyclohexanecarboxylic Acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(p-chlorophenoxy)cyclohexanecarbox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 1-(p-Chlorophenoxy)cyclohexanecarboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid from cyclohexanone. This scaffold is a structural analog of the fibrate class of hypolipidemic agents (e.g., Clofibrate, Ciprofibrate), which function as PPAR-


 agonists.

While the classic Bargellini reaction utilizes a solvent reflux (typically acetone), this guide prioritizes a Phase Transfer Catalysis (PTC) approach. The PTC method offers superior reaction rate control, higher yields, and simplified workup by minimizing the formation of polymeric by-products common in neat solvent refluxes.

Reaction Scheme & Mechanism

The synthesis proceeds via a multi-component condensation involving a ketone, a phenol, and chloroform in the presence of a strong base.[1][2][3]

Mechanistic Pathway (Graphviz)

BargelliniMechanism CHCl3 Chloroform (CHCl3) CCl3_Anion Trichloromethyl Anion (:CCl3⁻) CHCl3->CCl3_Anion Deprotonation Base NaOH (Hydroxide) Base->CCl3_Anion Alkoxide Trichloromethyl Carbinol Alkoxide CCl3_Anion->Alkoxide Nucleophilic Addition Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide Epoxide Gem-dichloro Epoxide (Intermediate) Alkoxide->Epoxide Intramolecular Subst. (-Cl⁻) AcidChloride α-Phenoxy Acid Chloride Epoxide->AcidChloride Ring Opening (Nucleophilic Attack) Phenol p-Chlorophenol Phenoxide p-Chlorophenoxide Phenol->Phenoxide Base Deprotonation Phenoxide->AcidChloride Target 1-(p-chlorophenoxy) cyclohexanecarboxylic acid AcidChloride->Target Hydrolysis

Figure 1: Mechanistic pathway of the Bargellini reaction.[3] The critical intermediate is the gem-dichloro epoxide formed in situ.

Safety & Hazard Analysis

  • Chloroform (

    
    ):  Suspected carcinogen and central nervous system depressant. Handle only in a fume hood.
    
  • p-Chlorophenol: Highly corrosive and toxic by absorption. Causes severe skin burns.

  • Sodium Hydroxide (NaOH): Caustic. The reaction is highly exothermic ; temperature control is critical to prevent thermal runaway or solvent flashing.

Materials & Equipment

ComponentGradeRole
Cyclohexanone Reagent (>99%)Substrate (Electrophile source)
p-Chlorophenol Reagent (>98%)Nucleophile
Chloroform HPLC/ACSReagent/Solvent
Sodium Hydroxide PelletsBase (50% w/w aq.[3] solution)
TEBA (Triethylbenzylammonium chloride) 99%Phase Transfer Catalyst
Dichloromethane (DCM) ACSExtraction Solvent
Toluene ACSRecrystallization Solvent

Experimental Protocol (PTC Method)

Scale: 50 mmol (based on p-chlorophenol)

Preparation
  • Caustic Solution: Dissolve Sodium Hydroxide (8.0 g, 200 mmol, 4.0 eq) in water (16 mL) to create a 50% w/w solution. Cool to room temperature.

  • Organic Phase: In a 250 mL 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and addition funnel, combine:

    • p-Chlorophenol (6.43 g, 50 mmol, 1.0 eq)

    • Cyclohexanone (9.8 g, 100 mmol, 2.0 eq) [Note 1]

    • TEBA (0.57 g, 2.5 mmol, 5 mol%)

    • Acetone (20 mL) or DCM (20 mL) as solvent carrier.

Reaction Execution
  • Initiation: Add the cooled 50% NaOH solution to the organic phase under vigorous stirring.

  • Chloroform Addition: Place Chloroform (12 mL, ~150 mmol, 3.0 eq) in the addition funnel.

  • Controlled Addition: Add Chloroform dropwise over 45–60 minutes.

    • Critical Control Point: The reaction is exothermic.[2] Maintain internal temperature between 35°C and 45°C . Use an external ice-water bath if the temperature exceeds 50°C.

  • Maturation: After addition is complete, stir vigorously at 40°C for 4 hours. The mixture should thicken as sodium salts precipitate.

Workup & Isolation
  • Dilution: Dilute the reaction mixture with water (100 mL) to dissolve inorganic salts.

  • Wash: Extract the aqueous layer with DCM (

    
     mL) or Diethyl Ether to remove unreacted cyclohexanone and neutral by-products. Discard the organic layer  (the product is in the aqueous phase as the sodium carboxylate).
    
  • Acidification: Cool the aqueous phase to 0–5°C. Slowly acidify with conc. HCl to pH 1–2.

    • Observation: The product will precipitate as a thick oil or solid.

  • Extraction: Extract the acidified aqueous phase with DCM (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Purification
  • The crude residue is typically a viscous oil that solidifies upon standing.

  • Recrystallization: Dissolve crude solid in hot Toluene (or Hexane/Ethyl Acetate 9:1). Cool slowly to 4°C.

  • Filtration: Collect white crystalline solid.

    • Target Yield: 60–75%

    • Melting Point: 142–144°C (Lit. value for similar analogs).

[Note 1]: Excess cyclohexanone drives the reaction equilibrium and suppresses the formation of formate esters.

Process Workflow Diagram

Workflow Setup Setup: 3-Neck Flask (Phenol + Cyclohexanone + TEBA) Addition Controlled Addition: CHCl3 + 50% NaOH (Temp < 45°C) Setup->Addition Reaction Reaction: Stir 4h @ 40°C Addition->Reaction Quench Quench: Add Water (Dissolve Salts) Reaction->Quench Wash Organic Wash (DCM): Remove unreacted Ketone (Keep Aqueous Phase) Quench->Wash Acidify Acidification: HCl to pH 1 (Product Precipitates) Wash->Acidify Extract Extraction & Drying: DCM -> Na2SO4 -> Evap Acidify->Extract Crystallize Recrystallization: Toluene/Hexane Extract->Crystallize

Figure 2: Operational workflow for the PTC synthesis method.

Quality Control & Validation

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.0–11.0 (br s, 1H, COOH)
      
    • 
       7.20 (d, 2H, Ar-H)
      
    • 
       6.85 (d, 2H, Ar-H)
      
    • 
       1.5–2.3 (m, 10H, Cyclohexyl protons).
      
    • Diagnostic: Absence of

      
      -proton signal (quaternary carbon) and disappearance of aldehyde/formate impurities.
      
  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

    • Detection: UV @ 220 nm and 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of

before reaction
Increase stirring speed (PTC relies on surface area); ensure Temp < 45°C.
Polymer/Tar Formation Reaction too hot; Runaway exothermStrict temperature control during addition; dilute with more solvent.
Product is Oily Residual solvent or phenolRecrystallize from Hexane; ensure high vacuum drying.
No Precipitate on Acidification pH not low enoughEnsure pH < 2. The sodium salt is very soluble in water.

References

  • Bargellini Reaction: Bargellini, G. "Azione del cloroformio e dell'idrato sodico sui fenoli in soluzione acetonica."[1] Gazzetta Chimica Italiana, vol. 36, 1906, pp. 329.

  • Mechanism & Scope: Weizmann, A., et al.[3][4] "The Bargellini Reaction."[1][2][4][5] Journal of the American Chemical Society, vol. 70, no. 3, 1948, pp. 1153-1158.

  • Clofibrate Analog Synthesis: U.S. Patent 3,948,973. "Phenoxyalkanoic acid derivatives." (Describes the general synthesis of

    
    -phenoxy acids using the chloroform/ketone method). 
    
  • PTC Optimization: Makosza, M., & Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, vol. 10, no. 53, 1969, pp. 4659-4662. (Foundational text for using TEBA/NaOH/CHCl3 systems).

Sources

Application

Synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic Acid via the Bargellini Reaction: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid, a valuable intermediate in pharmaceutical and materials science, utilizing the Bargellini reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid, a valuable intermediate in pharmaceutical and materials science, utilizing the Bargellini reaction. We delve into the mechanistic underpinnings of this classic multicomponent reaction, offering a detailed, step-by-step protocol optimized for both yield and purity. This guide is intended for researchers, scientists, and drug development professionals, providing not only a robust experimental procedure but also the scientific rationale behind key steps, troubleshooting advice, and data presentation for clarity and reproducibility.

Introduction: The Power of the Bargellini Reaction

First described by Guido Bargellini in 1906, the Bargellini reaction is a powerful one-pot multicomponent reaction (MCR) for the synthesis of α-alkoxy or α-amino carboxylic acids.[1][2] The classic transformation involves the reaction of a ketone, chloroform, and a phenol in the presence of a strong base, typically sodium hydroxide.[1][2] This reaction is particularly advantageous for creating sterically hindered carboxylic acids, which can be challenging to synthesize through traditional methods like SN2 reactions.[3][4] The ability to construct complex molecules from simple, readily available starting materials in a single step makes the Bargellini reaction an atom-economical and efficient synthetic tool.[5]

The synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid serves as an excellent example of the Bargellini reaction's utility. This target molecule contains a sterically congested quaternary carbon center, making its synthesis a non-trivial task. The Bargellini approach circumvents the difficulties associated with alternative routes.

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for successful execution and optimization. The currently accepted mechanism for the Bargellini reaction proceeds through several key steps:[3][4][6]

  • Deprotonation and Trichloromethide Anion Formation: Under strongly basic conditions, chloroform is deprotonated by hydroxide to form the highly reactive trichloromethide anion (-CCl3).[1]

  • Nucleophilic Attack and Carbinol Formation: The trichloromethide anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone (in this case, cyclohexanone). This addition results in the formation of a trichloromethyl carbinol intermediate.[1][6]

  • Intramolecular Cyclization to a Dichloroepoxide: The trichloromethyl carbinol, in the presence of a base, undergoes an intramolecular SN2 reaction to form a highly reactive gem-dichloroepoxide intermediate, often referred to as the "Bargellini epoxide".[3][4][5]

  • Nucleophilic Ring-Opening: The phenoxide, generated from the deprotonation of p-chlorophenol by the base, then attacks the epoxide. This nucleophilic ring-opening occurs at the more substituted carbon atom, leading to the formation of an acyl chloride intermediate.[1][3]

  • Hydrolysis to the Carboxylic Acid: The final step involves the rapid hydrolysis of the acyl chloride intermediate by the aqueous base present in the reaction mixture to yield the final carboxylic acid product.[6]

Diagram of the Bargellini Reaction Mechanism

Bargellini_Mechanism cluster_start Initiation cluster_reaction Core Reaction Sequence cluster_nucleophile Nucleophile Generation CHCl3 Chloroform CCl3- Trichloromethide Anion CHCl3->CCl3- + OH- OH- Hydroxide Carbinol Trichloromethyl Carbinol CCl3-->Carbinol + Cyclohexanone CCl3-->Carbinol Cyclohexanone Cyclohexanone Epoxide gem-Dichloroepoxide Carbinol->Epoxide Intramolecular SN2 AcylChloride Acyl Chloride Intermediate Epoxide->AcylChloride + p-Chlorophenoxide Product 1-(p-chlorophenoxy) cyclohexanecarboxylic acid AcylChloride->Product Hydrolysis p-Chlorophenol p-Chlorophenol p-Chlorophenoxide p-Chlorophenoxide p-Chlorophenol->p-Chlorophenoxide + OH- p-Chlorophenoxide->AcylChloride

Caption: The reaction mechanism of the Bargellini reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
p-ChlorophenolC₆H₅ClO128.56≥99%1.29 g10
CyclohexanoneC₆H₁₀O98.14≥99%1.47 g (1.55 mL)15
ChloroformCHCl₃119.38≥99%4.78 g (3.22 mL)40
Sodium HydroxideNaOH40.00≥98%2.40 g60
Diethyl Ether(C₂H₅)₂O74.12ACS Grade100 mL-
Hydrochloric AcidHCl36.462 M (aq)As needed-
Deionized WaterH₂O18.02-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeAs needed-

Safety Precautions:

  • Chloroform is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is highly exothermic. Careful temperature control is essential.

  • Diethyl ether is extremely flammable. Work away from ignition sources.

Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure
  • Initial Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add p-chlorophenol (1.29 g, 10 mmol) and cyclohexanone (1.47 g, 15 mmol).

  • Base Addition: Add freshly pulverized sodium hydroxide (2.40 g, 60 mmol) to the flask.

  • Solvent and Cooling: Add 50 mL of diethyl ether to the flask and begin vigorous stirring. Cool the flask in an ice-water bath to 0-5 °C. The reaction is highly exothermic, and maintaining a low temperature during the initial phase is critical.[3][4]

  • Chloroform Addition: Slowly add chloroform (4.78 g, 40 mmol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • Reaction Progression: After the addition of chloroform is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. The reaction mixture will typically become a thick slurry.

  • Work-up:

    • Carefully add 50 mL of deionized water to the reaction mixture to dissolve the solids.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with deionized water (2 x 25 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(p-chlorophenoxy)cyclohexanecarboxylic acid.

Diagram of the Experimental Workflow

Bargellini_Workflow A 1. Combine p-Chlorophenol, Cyclohexanone, and NaOH B 2. Add Diethyl Ether and Cool to 0-5 °C A->B C 3. Dropwise Addition of Chloroform B->C D 4. Stir at Room Temperature for 24h C->D E 5. Aqueous Work-up and Extraction D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Recrystallization for Purification F->G

Caption: Experimental workflow for the synthesis.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time. Ensure efficient stirring to overcome the heterogeneity of the mixture.
Loss of product during work-upPerform extractions carefully. Ensure the pH of the aqueous layer is acidic before the final extractions if the product is in its carboxylate form.
Side reactionsMaintain strict temperature control during chloroform addition. Use freshly pulverized sodium hydroxide.
Impure Product Unreacted starting materialsOptimize the stoichiometry of the reactants. Improve the efficiency of the purification step (e.g., try a different recrystallization solvent).
Formation of byproductsThe formation of 1-chlorocyclohexane-1-carboxylic acid can occur.[8] Careful purification is necessary.

Conclusion

The Bargellini reaction provides an effective and direct route to 1-(p-chlorophenoxy)cyclohexanecarboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve good yields of this valuable compound. The protocol detailed herein offers a reliable starting point for the synthesis, and the troubleshooting guide provides insights for further optimization. This application note serves as a practical resource for scientists engaged in synthetic chemistry and drug discovery, highlighting the enduring relevance of classic named reactions in modern research.

References

  • Bargellini, G. (1906). Azione del cloroformio e idrato sodico sui fenoli in soluzione nell'acetone. Gazzetta Chimica Italiana, 36, 329.
  • SynArchive. (n.d.). Bargellini Reaction. Retrieved from [Link]

  • Tron, G. C., Pirali, T., Minassi, A., & Appendino, G. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(4), 859. [Link]

  • Serafini, M., Murgia, I., Giustiniano, M., & Tron, G. C. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(4), 859. [Link]

  • ResearchGate. (n.d.). Optimization of the Second-Step Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The most widely accepted mechanism for the Bargellini reaction. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2016, January 4). Bargellini Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Retrieved from [Link]

  • Melnikova, Y. V., Artamonova, T. V., & Novoselov, N. P. (2016). The Bargellini Reaction in a Series of Heterocyclic Thiols. Russian Journal of General Chemistry, 86(2), 312–316.
  • Tron, G. C., Pirali, T., Minassi, A., & Appendino, G. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(4), 859. [Link]

Sources

Method

Application Note: Recrystallization &amp; Purification of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid

This application note details the purification and recrystallization protocols for 1-(p-chlorophenoxy)cyclohexanecarboxylic acid , a structural analog of Clofibric acid used in pharmaceutical research as a lipid-regulati...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the purification and recrystallization protocols for 1-(p-chlorophenoxy)cyclohexanecarboxylic acid , a structural analog of Clofibric acid used in pharmaceutical research as a lipid-regulating agent intermediate.

The guide prioritizes First Principles of solubility to ensure applicability even if specific batch impurity profiles vary.

Executive Summary

High-purity isolation of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid (hereafter Compound A ) is critical for downstream pharmaceutical applications. Due to its amphiphilic nature (lipophilic chlorophenoxy-cyclohexyl tail + hydrophilic carboxyl head), the compound exhibits complex solubility behavior. This guide recommends a two-stage purification strategy :

  • Chemical Purification: Acid-Base extraction to remove unreacted phenols and neutral byproducts.

  • Physical Purification: Recrystallization using a Binary Solvent System (Ethanol/Water) or Non-Polar/Polar Mix (Heptane/Ethyl Acetate) .

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful crystallization.

PropertyCharacteristicImplications for Recrystallization
Structure

-Aryloxy carboxylic acid with a cyclohexane ring.[1][2]
Significant lipophilicity; low water solubility.
Functional Groups Carboxylic Acid (-COOH), Ether (-O-), Aryl Chloride.Soluble in basic aqueous solutions; H-bond donor/acceptor.
Predicted LogP ~3.5 - 4.2Highly soluble in alcohols, ethers, and chlorinated solvents.
Melting Point Est. 120–155 °C (Analog based)Suitable for reflux-based recrystallization without decomposition.
Key Impurities p-Chlorophenol (starting material), Cyclohexanone derivatives.Phenols are weak acids; can be separated by pH control.
Solvent Selection Matrix

Based on the dielectric constants (


) and polarity, the following solvents are evaluated:
Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary Choice Excellent High solubility in hot EtOH; sharp solubility drop upon adding water/cooling.
Ethyl Acetate / Heptane Secondary ChoiceGoodGood for removing non-polar impurities. Avoids hydrolysis issues.
Toluene AlternativeModerateGood temperature coefficient; harder to dry (high BP).
Dichloromethane Dissolution onlyPoorToo volatile for controlled crystallization; good for extraction.

Pre-Purification: Acid-Base Extraction (Recommended)

Before recrystallization, perform this step if the crude solid is colored (brown/yellow) or smells of phenol.

Principle: Compound A is a stronger acid than the impurity p-chlorophenol. However, a bulk extraction is more efficient:

  • Dissolve crude in 10% NaOH (aq). Compound A forms the sodium salt (soluble).

  • Wash the aqueous layer with Ethyl Acetate (removes neutral impurities).

  • Acidify the aqueous layer to pH 1-2 with HCl.[1][2] Compound A precipitates; p-chlorophenol remains partially soluble or is co-precipitated but reduced.

  • Filter and dry the solid.

Protocol: Recrystallization (Ethanol/Water System)

This protocol utilizes the Anti-Solvent Method , which provides the highest recovery and crystal quality for this class of compounds.

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Crude 1-(p-chlorophenoxy)cyclohexanecarboxylic acid

  • Solvent A: Ethanol (95% or Absolute) - The "Good" Solvent

  • Solvent B: Deionized Water - The "Bad" Solvent

  • Activated Charcoal (optional, for decolorization)

  • Hot plate with magnetic stirring

  • Vacuum filtration setup (Buchner funnel)

Step-by-Step Procedure

Step 1: Dissolution

  • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Add Ethanol slowly while heating to a gentle reflux (approx. 78°C).

  • Add just enough ethanol to dissolve the solid completely.

    • Note: If 30 mL is added and solid remains, add 5 mL aliquots.

    • Target: A saturated solution at boiling point.

Step 2: Clarification (Optional but Recommended)

  • If the solution is colored, remove from heat, let cool slightly, and add 0.5 g Activated Charcoal.

  • Return to boil for 2 minutes.

  • Hot Filter through a pre-warmed funnel/filter paper to remove charcoal and insoluble mechanical impurities.

Step 3: Nucleation & Anti-Solvent Addition

  • Maintain the clear filtrate at a gentle boil.

  • Add warm Water dropwise via a pipette or addition funnel.

  • Stop adding water immediately when a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of Ethanol to clear the cloudiness (restore solubility).

Step 4: Crystallization

  • Remove the flask from heat. Cap it loosely.

  • Allow to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Critical: Do not plunge into ice immediately; this causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Once at RT, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 5: Isolation

  • Filter the white crystalline solid using vacuum filtration.

  • Wash the cake with a cold mixture of Ethanol/Water (50:50).

  • Dry in a vacuum oven at 40-50°C for 12 hours.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude 1-(p-chlorophenoxy) cyclohexanecarboxylic acid CheckColor Is Crude Colored/Dirty? Start->CheckColor AcidBase Perform Acid-Base Extraction (NaOH -> HCl) CheckColor->AcidBase Yes Dissolve Dissolve in Boiling Ethanol (Min. Volume) CheckColor->Dissolve No AcidBase->Dissolve Charcoal Add Activated Charcoal & Hot Filter Dissolve->Charcoal If Colored AntiSolvent Add Warm Water until Turbid, then clear with EtOH Dissolve->AntiSolvent If Clear Charcoal->AntiSolvent Cooling Slow Cool to RT, then Ice Bath (0°C) AntiSolvent->Cooling Filter Vacuum Filtration & Wash (Cold 50% EtOH) Cooling->Filter Dry Dry (Vac Oven, 50°C) Filter->Dry QC QC: HPLC (>99%) & MP Dry->QC

Figure 1: Decision tree and workflow for the purification of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Solution cooled too fast; Solute exceeds solubility limit of the solvent mix before crystallizing.Reheat to dissolve.[3] Add slightly more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield Too much Ethanol used; Final temperature not low enough.Boil off excess solvent (concentrate) before cooling. Ensure ice bath reaches 0°C.
Colored Product Impurities trapped in crystal lattice.Repeat recrystallization.[4] Ensure "Hot Filtration" with charcoal is performed.
Low Melting Point Wet solvent or residual p-chlorophenol.Dry longer under vacuum. Check NMR for solvent peaks. If phenol persists, repeat Acid-Base wash.

Quality Control Specifications

Upon isolation, the product should meet the following metrics:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: Sharp range (approx. 140–160°C range expected; compare to standard).

  • Purity (HPLC): >98.5% (Area %).

  • 1H-NMR: Confirm absence of aliphatic impurity peaks and correct integration of cyclohexane protons (1.2–2.2 ppm) vs aromatic protons (6.8–7.3 ppm).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 100873, 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (Structural analog data used for solubility estimation).[4] Available at: [Link]

Sources

Application

Technical Application Note: 1-(p-Chlorophenoxy)cyclohexanecarboxylic Acid as a Versatile Intermediate

This Application Note is designed for research scientists and drug development professionals. It details the synthesis, purification, and downstream utilization of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid (often ref...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis, purification, and downstream utilization of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid (often referred to as a Clofibric acid analog).

Executive Summary & Chemical Profile

1-(p-Chlorophenoxy)cyclohexanecarboxylic acid is a sterically hindered


-aryloxy carboxylic acid. Structurally, it resembles the lipid-lowering agent Clofibrate , where the gem-dimethyl group is replaced by a cyclohexane ring. This modification significantly alters the lipophilicity and steric bulk of the pharmacophore, making it a critical intermediate in the development of PPAR

agonists
(metabolic regulation) and sweet taste inhibitors (similar to lactisole).

Due to the geminal substitution at the


-carbon, this compound exhibits reduced reactivity in standard nucleophilic substitutions, requiring specialized activation protocols for downstream coupling.
Physicochemical Data Table
PropertyValueNotes
CAS Number 58880-37-8 (Generic)Verify specific salt forms
Formula

Mol.[1] Weight 254.71 g/mol
Appearance White to off-white crystalline solid
pKa (Calc.) ~3.5 - 3.8Acidic due to

-phenoxy group
LogP ~3.2Highly lipophilic
Solubility Soluble in EtOH, DMSO, DCM; Insoluble in

Requires organic co-solvent

Synthesis Protocol: The Bargellini Reaction

The most robust method for synthesizing sterically hindered


-aryloxy acids is the Bargellini Reaction . This multi-component reaction condenses a ketone, a phenol, and chloroform under strongly basic conditions.
Mechanism of Action

The reaction proceeds via the formation of a trichloromethide anion, which attacks the cyclohexanone to form a trichloromethyl carbinol. This intermediate undergoes base-induced cyclization to a gem-dichloroepoxide, which is then ring-opened by the phenoxide anion.

BargelliniReaction Start Reagents: Cyclohexanone + Chloroform + p-Chlorophenol Step1 Intermediate 1: Trichloromethyl Carbinol Start->Step1 KOH/NaOH, 0°C Step2 Intermediate 2: gem-Dichloroepoxide Step1->Step2 Intramolecular Substitution Step3 Nucleophilic Attack: Phenoxide Ring Opening Step2->Step3 Sn2 Attack Product Final Product: 1-(p-chlorophenoxy) cyclohexanecarboxylic acid Step3->Product Hydrolysis

Figure 1: Mechanistic pathway of the Bargellini Synthesis.

Experimental Procedure

Reagents:

  • Cyclohexanone (1.0 eq)

  • p-Chlorophenol (1.0 eq)

  • Chloroform (1.5 eq)

  • Sodium Hydroxide (NaOH), pulverized (4.0 eq)

  • Solvent: Acetone or TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst (PTC) if using aqueous base.

Step-by-Step Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve p-chlorophenol (12.8 g, 0.1 mol) and cyclohexanone (9.8 g, 0.1 mol) in acetone (50 mL).

  • Base Addition: Add pulverized NaOH (16.0 g, 0.4 mol) slowly to the stirred solution at 0°C. Caution: Exothermic.

  • Chloroform Addition: Add chloroform (18 g, 0.15 mol) dropwise over 60 minutes, maintaining the temperature below 15°C. The reaction is highly exothermic during this phase.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 4–6 hours.

  • Work-up:

    • Evaporate acetone under reduced pressure.

    • Dissolve the residue in water (100 mL).

    • Wash: Extract with diethyl ether (

      
       mL) to remove unreacted ketone/phenol. Discard organic layer.
      
    • Acidification: Acidify the aqueous layer to pH 1–2 using conc. HCl. The product will precipitate as a solid or oil.

    • Extraction: Extract the acidic aqueous layer with DCM (

      
       mL).
      
    • Drying: Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to yield white needles.

Downstream Application Protocols

Because the carboxylic acid is attached to a quaternary carbon, steric hindrance prevents efficient Fischer esterification. The Acid Chloride Activation route is mandatory for high-yield derivatization.

Application A: Activation to Acid Chloride

This is the "Gateway" intermediate for all subsequent drug discovery applications (amides, esters, reduction).

Reagents:

  • 1-(p-chlorophenoxy)cyclohexanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • DMF (Catalytic, 2-3 drops)

Protocol:

  • Place the acid (1.0 g) in a dry flask under Argon.

  • Add

    
     (2 mL) and catalytic DMF.
    
  • Critical Step: Heat to reflux (75°C) for 2 hours. Gas evolution (

    
    , 
    
    
    
    ) must be monitored.
  • Remove excess

    
     via vacuum distillation. Co-evaporate with dry toluene twice to remove traces of thionyl chloride.
    
  • Result: Crude acid chloride (yellow oil), used immediately.

Application B: Amide Coupling (Library Synthesis)

Used to generate pharmacophore libraries for SAR studies.

Protocol:

  • Dissolve the crude acid chloride (from App A) in dry DCM.

  • Add the amine (1.1 eq) and Triethylamine (

    
    , 2.0 eq) at 0°C.
    
  • Stir at Room Temperature for 4 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The acid chloride spot (reactive) should disappear.

  • Wash with 1N HCl, then Sat.

    
    . Dry and concentrate.
    
Application C: Reduction to Alcohol

The primary alcohol derivative is a precursor for ether linkages or further oxidation to aldehydes.

Protocol:

  • Dissolve the acid (1.0 eq) in dry THF.

  • Cool to 0°C. Slowly add

    
     (2.0 eq) or Borane-THF complex (
    
    
    
    ).
    • Note:

      
       is preferred for sterically hindered acids.
      
  • Reflux for 12 hours.

  • Quench via Fieser method (

    
    , 15% NaOH, 
    
    
    
    ).
  • Filter precipitate and concentrate filtrate.

Workflow Visualization

DownstreamApplications Acid 1-(p-chlorophenoxy) cyclohexanecarboxylic acid AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2, DMF (cat) Reflux Alcohol Primary Alcohol (Building Block) Acid->Alcohol LiAlH4, THF Reduction Ester Ester Derivatives (Prodrugs) AcidCl->Ester R-OH, Et3N Amide Amide Analogs (SAR Library) AcidCl->Amide R-NH2, Et3N

Figure 2: Divergent synthesis workflow from the parent acid.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in critical assays:

  • H-NMR (CDCl3, 400 MHz):

    • Look for the aromatic protons of the p-chlorophenoxy group (two doublets,

      
       and 
      
      
      
      ppm).
    • Verify the cyclohexane ring protons (multiplets,

      
       ppm).
      
    • Diagnostic: Absence of the

      
      -proton signal (due to quaternary substitution).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (0.1% TFA), Gradient 50-95%.

    • Detection: UV @ 254 nm (Phenoxy absorption).

    • Acceptance Criteria: >95% purity.[2][3]

References

  • Bargellini Reaction Overview: Bargellini, G. (1906).[4][5][6] "Action of chloroform and sodium hydroxide on phenols in acetone solution." Gazzetta Chimica Italiana, 36, 329.

  • Synthesis of Clofibric Acid Analogs: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
  • Applications in Sweet Taste Inhibition: Evaluation of structural analogs of Lactisole. Journal of Agricultural and Food Chemistry. (General context on phenoxy-acid pharmacophores).
  • Thionyl Chloride Activation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(p-chlorophenoxy)cyclohexanecarboxylic Acid

Case ID: PUR-58880-CL Subject: Removal of unreacted p-chlorophenol from reaction mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary You are likely synthesizing 1-(p-chloroph...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-58880-CL Subject: Removal of unreacted p-chlorophenol from reaction mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely synthesizing 1-(p-chlorophenoxy)cyclohexanecarboxylic acid (CAS: 58880-37-8) via the Bargellini reaction (using cyclohexanone, chloroform, and p-chlorophenol) or a nucleophilic substitution pathway.

The most common critical impurity is unreacted


-chlorophenol . Because both the product and the impurity are acidic, standard base extractions (using NaOH) often fail to separate them, dragging both into the aqueous phase.

The Solution: You must exploit the specific


 differential between the carboxylic acid (

) and the phenol (

) using a pH-controlled extraction with saturated sodium bicarbonate (

), followed by recrystallization if necessary.

Module 1: The Separation Logic (The "Why")

To separate these components, we rely on the difference in their acidity constants.[1][2]

ComponentFunctional GroupApprox.

Behavior in

(pH 14)
Behavior in

(pH ~8.5)
Target Product Carboxylic Acid4.5 Deprotonated (Water Soluble)Deprotonated (Water Soluble)
Impurity p-Chlorophenol9.4 Deprotonated (Water Soluble)Protonated (Organic Soluble)

Critical Insight: If you use strong base (


), you ionize both molecules, making separation impossible. By using a weak base (

), you selectively ionize only the carboxylic acid, driving it into the water layer while the phenol stays in the organic solvent.[1][3]

Module 2: Troubleshooting Protocols (The "How")

Protocol A: The "pH-Swing" Extraction (Primary Method)

Applicability: Use this for bulk removal of phenol from the crude reaction mixture.

Reagents Required:

  • Organic Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ).[3]
    
  • Acid: 1M Hydrochloric Acid (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude reaction mixture in Diethyl Ether (preferred due to low boiling point) or Ethyl Acetate.

    • Note: Avoid Dichloromethane (DCM) if possible, as emulsions are more common with basic aqueous layers.

  • Selective Extraction:

    • Transfer to a separatory funnel.[2]

    • Add Saturated

      
        (20 mL per gram of product).
      
    • Shake vigorously and vent frequently (CO₂ gas will evolve).

    • Check pH: The aqueous layer should be pH ~8-9.

  • Phase Separation:

    • Top Layer (Organic): Contains the Impurity (p-chlorophenol) and neutral byproducts. -> Discard or save for recovery.

    • Bottom Layer (Aqueous): Contains the Target Product as its sodium salt. -> Keep this.

  • The Wash (Crucial):

    • Wash the Aqueous Layer (from step 3) twice with fresh Diethyl Ether. This removes physically entrained phenol droplets.

  • Precipitation:

    • Transfer the washed aqueous layer to a clean beaker.

    • Slowly add 1M HCl while stirring until pH < 2.

    • The product will precipitate as a white solid.

  • Isolation: Filter the solid or extract it back into fresh ether, dry over

    
    , and evaporate.
    
Protocol B: Recrystallization (Polishing Step)

Applicability: If the product still smells of phenol or shows trace impurities on TLC/HPLC after Protocol A.

Solvent System:

  • Option 1 (Preferred): Hexane / Ethyl Acetate.

  • Option 2: Ethanol / Water.

Procedure:

  • Dissolve the solid in the minimum amount of hot Ethyl Acetate.

  • Add hot Hexane dropwise until slight turbidity persists.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • p-Chlorophenol is highly soluble in these solvents and will remain in the mother liquor, while the carboxylic acid crystallizes out.

Module 3: Visualization of Workflows

Figure 1: The pH-Swing Extraction Logic

This diagram illustrates the chemical fate of the mixture during the bicarbonate extraction.

ExtractionLogic Mixture Crude Mixture (Acid + Phenol) Solvent Dissolve in Et2O Mixture->Solvent Bicarb Add Sat. NaHCO3 (pH 8.5) Solvent->Bicarb SepFunnel Separatory Funnel Equilibrium Bicarb->SepFunnel OrgLayer Organic Layer (Contains Phenol) SepFunnel->OrgLayer Unreacted Phenol (Neutral) AqLayer Aqueous Layer (Contains Product Salt) SepFunnel->AqLayer Product Carboxylate (Ionized) Wash Wash with fresh Et2O (Removes trace Phenol) AqLayer->Wash Acidify Acidify with HCl (pH < 2) Wash->Acidify Precip Pure Product Precipitates Acidify->Precip

Caption: Flowchart demonstrating the selective ionization of the carboxylic acid using Sodium Bicarbonate.

Module 4: Frequently Asked Questions (FAQs)

Q1: I tried the extraction, but I still smell phenol in my product. Why? A: p-Chlorophenol has a very low odor threshold and is "sticky."

  • Cause: You likely had "entrainment"—tiny droplets of the organic phase trapped in the aqueous phase during separation.

  • Fix: Do not skip Step 4 in Protocol A. Washing the aqueous bicarbonate layer with fresh ether before acidification is critical to pull out those last traces of phenol.

Q2: Can I use Steam Distillation? A: Yes. Phenols are generally steam volatile, whereas your carboxylic acid product (molecular weight ~254 g/mol ) is not.

  • Method: Suspend the crude mixture in water and boil/pass steam through it. The phenol will distill over with the water. The product will remain in the boiling flask. This is an excellent pre-treatment before recrystallization if the phenol content is very high (>10%).

Q3: Why did my extraction form a solid emulsion? A: This often happens if the reaction mixture contained polymeric byproducts or if the shaking was too violent.

  • Fix: Add a small amount of Brine (Saturated NaCl) to the mixture. This increases the ionic strength of the aqueous layer and helps break the emulsion. Alternatively, filter the entire mixture through a Celite pad to remove particulate matter that stabilizes emulsions.

Q4: Is there a visual test to confirm the phenol is gone? A: Yes. Use the Ferric Chloride Test .

  • Dissolve a small crystal of your product in ethanol.

  • Add 1 drop of neutral aqueous

    
    .
    
  • Result: A violet/purple color indicates the presence of phenols. A yellow/orange color (matching the

    
    ) indicates the product is clean.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for

    
     based separations). 
    
  • Bargellini, G. "Action of Chloroform and Acetone on Phenols in Alkaline Solution."[4] Gazzetta Chimica Italiana, 1906, 36, 329. (Original description of the synthesis reaction).

  • LibreTexts Chemistry. "Separation of an Unknown Mixture by Acid/Base Extraction." (General guide on carboxylic acid/phenol separation).

  • PubChem. "Compound Summary: 1-(4-Chlorophenyl)cyclohexanecarboxylic acid."

Sources

Optimization

troubleshooting low purity in 1-(p-chlorophenoxy)cyclohexanecarboxylic acid production

Technical Support Center: 1-(p-chlorophenoxy)cyclohexanecarboxylic Acid Welcome to the technical support center for the synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(p-chlorophenoxy)cyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve immediate purity issues but also to empower you to proactively optimize your experimental design.

The predominant synthetic route to this molecule is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[2] In this specific case, the sodium or potassium salt of p-chlorophenol acts as the nucleophile, attacking an α-halo derivative of cyclohexanecarboxylic acid (or its ester). Understanding the nuances of this SN2 reaction is paramount to troubleshooting and achieving high purity.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis and purification of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid.

Q1: My final product purity is low, with multiple peaks observed in my HPLC/LC-MS analysis. What are the likely impurities?

Low purity is often a result of unreacted starting materials or the formation of side products. The primary suspects are:

  • Unreacted p-Chlorophenol: This is the most common impurity and arises from incomplete deprotonation or insufficient alkylating agent. The phenoxide is the active nucleophile; if the base is too weak or used in a substoichiometric amount, a significant portion of the phenol will remain unreacted.

  • Unreacted Cyclohexanecarboxylic Acid Precursor: If you are using, for example, ethyl 2-bromocyclohexanecarboxylate, residual starting material may carry through the synthesis if the reaction does not go to completion.

  • C-Alkylation Byproduct: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1] While O-alkylation is generally favored, certain conditions (e.g., solvent choice) can promote the formation of an isomeric byproduct which will have the same mass as your desired product but different chromatographic and spectroscopic properties.

  • Elimination Byproduct: If using a secondary alkyl halide like 2-bromocyclohexanecarboxylate, the strong basicity of the phenoxide can promote a competing E2 elimination reaction, leading to the formation of cyclohexene-1-carboxylic acid derivatives.[3]

Diagnostic Workflow:

  • Confirm Identities: Use LC-MS to get mass data for the impurity peaks.[4] An impurity with a mass corresponding to p-chlorophenol is a clear indicator of unreacted starting material. An impurity with the same mass as your product is likely the C-alkylated isomer.

  • Check Starting Material Purity: Always ensure the purity of your starting materials before beginning the synthesis.

Q2: The reaction yield is consistently low, even after extending the reaction time. What are the key factors I should investigate?

Low yields are a classic problem in Williamson ether synthesis and can be traced back to several critical parameters.[3]

  • Cause 1: Incomplete Deprotonation: The pKa of p-chlorophenol is approximately 9.4. The base you choose must be strong enough to deprotonate it effectively. A weak base like sodium bicarbonate (NaHCO₃) is often insufficient.

    • Solution: Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or, for more challenging reactions, sodium hydride (NaH).[3][5] Ensure you use at least one full equivalent of the base.

  • Cause 2: Suboptimal Solvent Choice: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that reduces its reactivity and slows down the SN2 reaction.[3]

    • Solution: Switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they solvate the cation but leave the "naked" phenoxide nucleophile highly reactive, accelerating the reaction rate.[3]

  • Cause 3: Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[3] However, be cautious, as excessively high temperatures can favor elimination and other side reactions.[1]

Q3: My isolated product is off-white, yellow, or brown. How can I decolorize it?

Colored impurities are typically highly conjugated organic molecules formed from minor side reactions or degradation. Fortunately, they are often present in trace amounts and can be removed effectively.

  • Method 1: Recrystallization with Decolorizing Carbon: This is the most effective method.

    • Dissolve your crude product in a minimum amount of a suitable hot solvent (see the Recrystallization Protocol below).

    • Add a small amount (typically 1-2% by weight) of activated decolorizing carbon to the hot solution.

    • Keep the solution hot for 5-10 minutes to allow the carbon to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the carbon. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.[6]

  • Method 2: Slurry with a Non-polar Solvent: Sometimes, colored impurities are less soluble in non-polar solvents than your product. Slurrying the crude solid in a solvent like hexanes or diethyl ether, followed by filtration, can wash away some of the color.

Frequently Asked Questions (FAQs)

What is the best general-purpose method for purifying the final carboxylic acid product?

For a crystalline solid like 1-(p-chlorophenoxy)cyclohexanecarboxylic acid, a combination of acid-base extraction followed by recrystallization is a highly effective purification strategy.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxyl group.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous base solution (e.g., 1M sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral impurities (like unreacted alkyl halide) behind.

    • Wash the basic aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Slowly re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out. The pH should be well below the pKa of the carboxylic acid (typically pH < 2).

    • Collect the precipitated solid by vacuum filtration.[7]

  • Recrystallization: This final step removes impurities that were co-extracted. Recrystallization relies on the principle that the solubility of a compound increases with temperature.[6] By dissolving the solid in a minimal amount of hot solvent and allowing it to cool slowly, the compound will form a crystal lattice that excludes impurity molecules.[8]

How do I select the right solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. Solvents that dissolve the solid instantly at room temperature are unsuitable.

  • If the solid does not dissolve at room temperature, heat the test tube gently. A good solvent will dissolve the solid completely at or near its boiling point.

  • Cool the solutions that formed a clear solution upon heating. The best solvent will be one from which your product rapidly forms a heavy precipitate of crystals upon cooling.

Solvent Class Examples Suitability for Carboxylic Acids
Alcohols Ethanol, Methanol, IsopropanolOften good choices, but may require a co-solvent.
Hydrocarbons Hexanes, TolueneGood for inducing crystallization from a more polar solvent.
Ethers Diethyl EtherGenerally too volatile and low-boiling for effective recrystallization alone.
Esters Ethyl AcetateA versatile solvent that is often a good starting point.
Water H₂OCan be effective, especially if the molecule has some polarity. Often used with a co-solvent like ethanol.[8]
Which analytical techniques are essential for confirming product identity and purity?

A combination of spectroscopic and chromatographic methods is required for full characterization.

  • Purity Analysis (Chromatography):

    • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is typical.[9] Purity is determined by the relative area of the main product peak.

  • Identity Confirmation (Spectroscopy):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the connectivity of atoms and the presence of all expected functional groups.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS or GC-MS are powerful for identifying both the product and any impurities.[10][11]

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).

Visualizations & Protocols

Diagrams

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Deprotonation p-Chlorophenol + Base (e.g., K2CO3 in DMF) B 2. Alkylation (SN2) Add Alkylating Agent (e.g., Ethyl 2-bromocyclohexanecarboxylate) A->B Forms Phenoxide C 3. Saponification (if starting with ester) Add NaOH/H2O, Heat B->C Forms Ester Product D 4. Acidification Add HCl (aq) to pH < 2 C->D Hydrolyzes Ester E 5. Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) D->E Precipitates Crude Acid F 6. Isolation Dry & Evaporate Solvent E->F G 7. Recrystallization (e.g., from Ethanol/Water) F->G Yields Crude Solid H 8. Final Product Dry Pure Crystals G->H I Characterization (HPLC, NMR, MS) H->I

Caption: General workflow for synthesis and purification.

CauseAndEffect p1 p1 p2 p2 Low Purity Low Purity p1->Low Purity p3 p3 p2->Low Purity p4 p4 p3->Low Purity p5 p5 p4->Low Purity p5->Low Purity Starting Materials Starting Materials Starting Materials->p1 Impure p-Chlorophenol Impure p-Chlorophenol Impure p-Chlorophenol->Starting Materials Impure Alkyl Halide Impure Alkyl Halide Impure Alkyl Halide->Starting Materials Wet Solvents Wet Solvents Wet Solvents->Starting Materials Reaction Conditions Reaction Conditions Reaction Conditions->p2 Temperature Too High\n(favors elimination) Temperature Too High (favors elimination) Temperature Too High\n(favors elimination)->Reaction Conditions Temperature Too Low\n(incomplete reaction) Temperature Too Low (incomplete reaction) Temperature Too Low\n(incomplete reaction)->Reaction Conditions Insufficient Time Insufficient Time Insufficient Time->Reaction Conditions Reagents Reagents Reagents->p3 Base Too Weak Base Too Weak Base Too Weak->Reagents Incorrect Stoichiometry Incorrect Stoichiometry Incorrect Stoichiometry->Reagents Wrong Solvent\n(Protic vs. Aprotic) Wrong Solvent (Protic vs. Aprotic) Wrong Solvent\n(Protic vs. Aprotic)->Reagents Workup & Purification Workup & Purification Workup & Purification->p4 Incomplete Extraction Incomplete Extraction Incomplete Extraction->Workup & Purification Inefficient Recrystallization Inefficient Recrystallization Inefficient Recrystallization->Workup & Purification Contamination Contamination Contamination->Workup & Purification

Caption: Cause-and-effect diagram for low product purity.

Protocol 1: General Synthesis

This protocol is a representative example starting from an ester precursor and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.5 M concentration relative to the phenol).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add ethyl 2-bromocyclohexanecarboxylate (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Hydrolysis (Saponification): After cooling to room temperature, add a 2M aqueous solution of NaOH (3.0 eq) to the flask. Heat the mixture to 80 °C for 2 hours to hydrolyze the ester.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Wash the aqueous layer twice with diethyl ether to remove any neutral byproducts.

  • Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~1-2. A white precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and allow it to air-dry.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on prior screening, select an appropriate solvent system (e.g., a 9:1 mixture of ethanol and water).

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the primary solvent (ethanol) in small portions while heating the flask on a hot plate, until the solid just dissolves.

  • Co-solvent Addition: Add the co-solvent (water) dropwise to the hot solution until a slight cloudiness persists. Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again. This ensures the solution is saturated at the boiling point.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by HPLC and melting point analysis.[6][12]

References

  • Process for the preparation of cyclohexane carboxylic acid compounds. (n.d.). Google Patents.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved February 15, 2026, from [Link]

  • Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.). Google Patents.
  • Cyclohexanecarboxylic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved February 15, 2026, from [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. (2017, August). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). ReactionFlash. Retrieved February 15, 2026, from [Link]

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (2018, May 17). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Solvent design for crystallization of carboxylic acids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 15, 2026, from [Link]

  • Detection of Carboxylic acid; Functional group detection. (2022, May 23). Chemistry Notes. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Impurities: An Overview. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative FTIR Analysis of Chemiluminescent Oxalates (TCPO vs. Alternatives)

This guide provides an in-depth technical analysis of the FTIR spectrum for Bis(2,4,6-trichlorophenyl) oxalate (TCPO) , a high-performance chemiluminescence reagent. Note on CAS Registry Number: The query specified CAS 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectrum for Bis(2,4,6-trichlorophenyl) oxalate (TCPO) , a high-performance chemiluminescence reagent.

Note on CAS Registry Number: The query specified CAS 20600-75-9. This number does not correspond to a known commercially available chemical in standard registries and is likely a typographical error for Bis(2,4,6-trichlorophenyl) oxalate (TCPO) (CAS 1165-91-9 ) or the related Bis(2,4-dinitrophenyl) oxalate (DNPO) (CAS 16536-30-4 ). Given the context of "product performance" and "spectrum analysis" in drug development and bio-assays, this guide focuses on TCPO , the industry-standard oxalate ester, while providing comparative data for its high-solubility alternative, CPPO , and its nitro-analogue, DNPO .

Executive Summary

Bis(2,4,6-trichlorophenyl) oxalate (TCPO) is the gold standard reagent for peroxyoxalate chemiluminescence (PO-CL), widely used in high-performance liquid chromatography (HPLC) detection and bio-assays due to its high quantum yield (~30%). However, its performance is critically dependent on purity, specifically the absence of hydrolysis products (2,4,6-trichlorophenol).

This guide establishes a self-validating FTIR protocol to:

  • Confirm Identity: Distinguish TCPO from structural analogues like CPPO and DNPO.

  • Quantify Stability: Detect the onset of hydrolytic degradation before it compromises assay sensitivity.

  • Assign Peaks: Provide definitive vibrational assignments for the oxalate core and trichlorophenyl moieties.

Experimental Methodology

To ensure reproducibility and high signal-to-noise ratio (SNR), the following protocol is recommended.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening; KBr Pellet is preferred for high-resolution quantitative analysis of the carbonyl region.

  • ATR Protocol:

    • Clean Diamond/ZnSe crystal with isopropanol.

    • Place ~5 mg of solid TCPO crystals on the sensor.

    • Apply high pressure (>80 psi) to ensure intimate contact (critical for solid oxalates).

    • Acquire 32 scans at 4 cm⁻¹ resolution.

  • KBr Protocol (For Purity Validation):

    • Mix 1 mg TCPO with 100 mg dry KBr (dried at 110°C).

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect.

    • Press at 10 tons for 2 minutes to form a transparent pellet.

FTIR Spectrum Analysis & Peak Assignment

The FTIR spectrum of TCPO is characterized by a "fingerprint" of electron-withdrawing chlorine substituents and the strained oxalate ester linkage.

Table 1: Critical Peak Assignments for TCPO (CAS 1165-91-9)
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Significance
1790 - 1770 ν(C=O) StretchOxalate EsterPrimary ID. High frequency due to electron-withdrawing Cl groups. Often appears as a doublet.
1580 - 1560 ν(C=C) AromaticPhenyl RingConfirms aromaticity.
1440 - 1420 ν(C=C) AromaticPhenyl RingSecondary aromatic confirmation.[1]
1240 - 1180 ν(C-O-C) StretchEster LinkageStrong, broad band characteristic of oxalate esters.
1080 - 1050 In-plane bendingC-H (Aromatic)Weak but sharp.
850 - 800 ν(C-Cl) StretchAryl ChlorideSpecificity. Distinguishes TCPO from non-chlorinated analogues.
3100 - 3000 ν(C-H) StretchAromatic C-HWeak, >3000 cm⁻¹. Absence of aliphatic C-H (<3000 cm⁻¹) confirms purity from solvent/CPPO.
Visualization: Molecular Vibration Map

The following diagram illustrates the key vibrational centers on the TCPO molecule.

TCPO_Structure TCPO TCPO Molecule (Bis(2,4,6-trichlorophenyl) oxalate) CO_Group C=O Carbonyl (1790-1770 cm⁻¹) TCPO->CO_Group High Frequency Stretching Ester_Link C-O-C Ester (1240-1180 cm⁻¹) TCPO->Ester_Link Symmetric/Asymmetric Stretching Aryl_Ring Aromatic Ring (1580, 1440 cm⁻¹) TCPO->Aryl_Ring Skeleton Vibration CCl_Group C-Cl Bonds (850-800 cm⁻¹) TCPO->CCl_Group Substituent Identification

Figure 1: Functional group mapping of TCPO FTIR spectrum. The high-frequency C=O stretch is the primary indicator of the active ester bond required for chemiluminescence.

Comparative Performance Analysis

To select the optimal reagent for drug development assays, TCPO must be compared against its alternatives: CPPO (Solubility-optimized) and DNPO (Reactivity-optimized).

Table 2: Spectral & Performance Comparison
FeatureTCPO (Standard)CPPO (High Solubility)DNPO (High Reactivity)
Full Name Bis(2,4,6-trichlorophenyl) oxalateBis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalateBis(2,4-dinitrophenyl) oxalate
Key FTIR Difference Baseline Aliphatic C-H Stretches (2950-2850 cm⁻¹) from pentyl chain.Nitro Stretches (1530 & 1350 cm⁻¹). Absence of C-Cl bands.
Solubility Low (Ethyl Acetate/Toluene)High (Phthalates/Esters)Low (Acetonitrile/THF)
Stability HighHighLow (Susceptible to hydrolysis)
Use Case Standard HPLC-CL detection.Glow sticks, high-concentration assays.Ultra-fast kinetics required.
Distinguishing TCPO from CPPO
  • The "Pentyl" Marker: CPPO contains a pentyl ester group to increase solubility. In FTIR, this appears as strong Aliphatic C-H stretching bands at 2960, 2930, and 2860 cm⁻¹ .

  • TCPO Spectrum: Should show negligible absorption in the 2800–3000 cm⁻¹ region. Significant peaks here indicate contamination with CPPO or residual hydrocarbon solvents (e.g., toluene).

Self-Validating System: Stability & Purity Monitoring

The primary failure mode of TCPO is hydrolysis into Oxalic Acid and 2,4,6-Trichlorophenol (TCP) . This degradation quenches chemiluminescence.

The "Red Flag" Protocol

You can validate the quality of your TCPO reagent by checking for the Hydroxyl Anomaly .

  • Region of Interest: 3200 – 3600 cm⁻¹.

  • Pass Criteria: Flat baseline. TCPO has no O-H bonds.

  • Fail Criteria: Broad absorption band centered ~3400 cm⁻¹.

    • Cause: Presence of phenolic -OH from 2,4,6-trichlorophenol (degradation product).

    • Action: Recrystallize sample from hot ethyl acetate if O-H band intensity > 2% T.

Degradation_Pathway TCPO Pure TCPO (Active Reagent) Intermediate Hydrolysis Reaction TCPO->Intermediate Water + H₂O (Moisture) Water->Intermediate TCP 2,4,6-Trichlorophenol (Impurity) Intermediate->TCP Oxalic Oxalic Acid Intermediate->Oxalic Signal FTIR Signal: Broad O-H Stretch (3200-3600 cm⁻¹) TCP->Signal Detects

Figure 2: Degradation pathway of TCPO. The appearance of the phenolic O-H signal in FTIR is a direct proxy for reagent inactivity.

References
  • Sigma-Aldrich. Bis(2,4,6-trichlorophenyl) oxalate Product Specification & CAS 1165-91-9 Data.Link

  • SpectraBase. FTIR Spectrum of Bis(2,4,6-trichlorophenyl) oxalate (TCPO). Wiley Science Solutions. Link

  • NIST Chemistry WebBook. 2,4,6-Trichlorophenol (Degradation Product) IR Spectrum. National Institute of Standards and Technology. Link

  • PubChem. Bis(2,4-dinitrophenyl) oxalate (DNPO) - Compound Summary.[1][2] National Center for Biotechnology Information. Link

  • Tokyo Chemical Industry (TCI). Bis(2,4,6-trichlorophenyl) Oxalate Reagent Data.Link

Sources

Comparative

mass spectrometry fragmentation pattern of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid versus its closest pharmacological analog, Clofibric Acid . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-(p-chlorophenoxy)cyclohexanecarboxylic acid versus its closest pharmacological analog, Clofibric Acid .

Executive Summary & Analytical Context

1-(p-chlorophenoxy)cyclohexanecarboxylic acid (CAS: 58880-37-8) is a structural analog of the fibrate class of lipid-lowering drugs, specifically modifying the gem-dimethyl group of Clofibric acid into a cyclohexane ring.

For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing this compound from its analogs is critical. While both compounds share a p-chlorophenoxy "head," the "tail" modification (cyclohexane vs. dimethyl) significantly alters the fragmentation kinetics and stability of the resulting carbocations.

Key Analytical Differentiator:

  • Clofibric Acid: Characterized by a dominant m/z 169 fragment (loss of COOH).

  • Target Compound: Characterized by a diagnostic m/z 193 fragment (loss of COOH) and a unique cyclohexane ring-contraction series.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal validation steps.

Sample Preparation & Derivatization (GC-MS)

Direct injection of free carboxylic acids leads to peak tailing and thermal degradation. Silylation is required for distinct fragmentation.

  • Extraction: Acidify aqueous sample (pH 2.0) with 0.1 M HCl. Extract with Ethyl Acetate (3x). Evaporate to dryness under N₂.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. Validation: Solution must remain clear; turbidity indicates incomplete moisture removal.

  • Injection: 1 µL splitless injection.

Instrument Parameters
ParameterGC-MS (EI)LC-MS (ESI)
Ionization Energy 70 eV (Standard EI)-4.5 kV (Negative Mode)
Source Temp 230°C350°C (Gas Temp)
Column 5% Phenyl-methylpolysiloxane (HP-5MS)C18 Reverse Phase (1.7 µm)
Mobile Phase He (1.0 mL/min)A: 0.1% Formic Acid / B: ACN

Comparative Fragmentation Analysis

Primary Fragmentation Pathway (EI)

The electron impact (EI) spectrum is dominated by alpha-cleavage relative to the carbonyl group and the ether oxygen.

Mechanism 1: The Carboxyl Loss (Alpha-Cleavage)

Both compounds undergo rapid loss of the carboxyl radical (•COOH, 45 Da) or the alkoxycarbonyl radical if derivatized. This is driven by the stability of the resulting oxonium-stabilized carbocation.

  • Clofibric Acid (MW 214):

    • Observation: The dimethyl carbocation is relatively stable but can eliminate propene.

  • Target Compound (MW 238):

    • Observation: The m/z 193 ion is the diagnostic marker. It represents the 1-(p-chlorophenoxy)cyclohexyl cation. Unlike the dimethyl analog, this cyclohexyl cation is sterically constrained, preventing rapid elimination of simple alkenes, making the 193 peak highly abundant.

Mechanism 2: Ether Cleavage (The "Fibrate" Fingerprint)

A secondary, high-energy pathway involves the cleavage of the C-O ether bond.

  • Both Compounds:

    • Yield the p-chlorophenol radical cation at m/z 128 .

    • Yield the p-chlorophenoxy cation at m/z 127 (more common in ESI).

    • Note: In GC-MS, the m/z 128/130 doublet (3:1 ratio due to

      
      ) is the universal identifier for p-chlorophenoxy derivatives.
      
Data Summary Table
Fragment Ionm/z (Target)m/z (Clofibric)Relative Abundance (Target)Structural Origin
Molecular Ion 238 214< 5% (Weak)Parent Molecule (

)
Alpha-Cleavage 193 16940-60% Loss of -COOH (Diagnostic)
Base Peak 128 128100% p-Chlorophenol radical cation
Ring Fragment 81 4120-30%Cyclohexenyl cation (Target) vs Allyl (Clofibric)
Isotope 130 130~32%

isotope of base peak

Visualizing the Fragmentation Pathway[1]

The following diagram illustrates the competing fragmentation pathways for 1-(p-chlorophenoxy)cyclohexanecarboxylic acid.

FragmentationPathway Parent Parent Molecule (MW 238) [C13H15ClO2]+. Ion193 Alpha-Cleavage Product (m/z 193) [C12H14ClO]+ Parent->Ion193 Primary Pathway (-COOH) Ion128 Base Peak (m/z 128) [C6H5ClOH]+. Parent->Ion128 Ether Cleavage (High Energy) Ion193->Ion128 -Cyclohexanone Ion81 Cyclohexenyl Cation (m/z 81) [C6H9]+ Ion193->Ion81 Loss of p-Chlorophenol NeutralCOOH Loss of •COOH (45 Da) NeutralRing Ether Cleavage

Caption: Figure 1. EI Fragmentation pathway showing the diagnostic alpha-cleavage (m/z 193) and the universal p-chlorophenol base peak (m/z 128).

Performance Comparison: Why the Cyclohexane Ring Matters

In drug development, the metabolic stability of the "tail" group is paramount.

  • Specificity: The m/z 193 ion provides a higher mass diagnostic fragment than Clofibric acid's m/z 169. In complex biological matrices (plasma/urine), higher mass fragments generally have lower background interference (higher Signal-to-Noise ratio).

  • Lipophilicity & Ionization: The cyclohexane ring increases the logP (approx 3.86 vs 2.57 for Clofibric). This enhances ionization efficiency in APCI (Atmospheric Pressure Chemical Ionization) but may require higher organic solvent percentages in LC-MS mobile phases to elute.

  • Metabolic Discrimination: The cyclohexane ring is susceptible to hydroxylation at C3/C4 (metabolic Phase I), adding +16 Da shifts (m/z 209 fragment). The dimethyl group of Clofibric acid is generally resistant to this, typically undergoing glucuronidation instead.

References

  • NIST Mass Spectrometry Data Center. (2023). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid Mass Spectrum. National Institute of Standards and Technology.[1] Link

  • PubChem. (2025).[2] Compound Summary: 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.[3][4][5] National Library of Medicine. Link

  • NIST Mass Spectrometry Data Center. (2023). Clofibric Acid Mass Spectrum. National Institute of Standards and Technology.[1] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • LibreTexts. (2023).[6] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)-

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-. As a chlorinated organic compound, this substance requires specialized h...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-. As a chlorinated organic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- belongs to the family of halogenated organic compounds. The presence of a carbon-chlorine bond and a carboxylic acid functional group dictates its chemical reactivity and hazard profile.

Inherent Hazards:

  • Corrosivity and Irritation: Like many carboxylic acids, it can cause skin and serious eye irritation.[1][2]

  • Organ Toxicity: Similar chlorinated aromatic compounds may cause organ damage through prolonged or repeated exposure.[3]

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects, making drain disposal entirely unacceptable.[3]

  • Hazardous Decomposition: During incineration, the chlorine atom can lead to the formation of hazardous decomposition products like hydrogen chloride gas, which requires specialized flue-gas scrubbing in treatment facilities.[4][5]

Due to these properties, Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is classified as a hazardous waste. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Improper disposal can lead to significant regulatory penalties and environmental harm.[9]

Summary of Chemical Safety Information
PropertyInformationSource
Chemical Family Halogenated Carboxylic Acid[3][6]
Primary Hazards Skin/Eye Irritation, Potential Organ Toxicity, Aquatic Toxicity[2][3]
Required PPE Chemical-resistant gloves (Nitrile), Safety Goggles, Lab Coat[3][10]
Incompatibilities Strong oxidizing agents, Strong bases[2][4]
Primary Disposal Route Licensed Hazardous Waste Incineration[1][2][5][10]

Pre-Disposal Protocol: Segregation and Containment

Proper segregation is the most critical step in ensuring safe and compliant disposal. Mixing halogenated waste with non-halogenated waste can contaminate a larger volume of material, significantly increasing disposal costs and complexity.

Step-by-Step Segregation and Labeling Procedure:
  • Identify the Waste Stream: Confirm that the waste is exclusively Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- or materials (e.g., contaminated gloves, weigh boats, paper towels) contaminated with it.

  • Select the Correct Waste Container:

    • For Solids: Use a designated, sealable "Halogenated Organic Solids" waste container. This should be a robust, leak-proof container with a secure lid.

    • For Solutions: If dissolved in a solvent, the entire solution must be treated as halogenated waste. Use a designated, sealed "Halogenated Organic Liquids" waste container. Never mix with non-halogenated solvent waste streams.

  • Label the Container Immediately: Awaiting pickup is not an excuse for an unlabeled container. The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste"

    • The full chemical name: "Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-"

    • The specific hazards (e.g., "Irritant," "Ecotoxin")

    • The accumulation start date (the date the first drop of waste enters the container)

    • The responsible researcher's name and contact information.

  • Store Safely: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is away from incompatible materials, particularly strong bases and oxidizing agents.[2][4]

Disposal Workflow: A Decision-Making Framework

The following workflow provides a clear, logical path for the proper management of Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- waste from generation to final disposal. This process ensures that all safety and regulatory requirements are met.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal cluster_3 Phase 4: Prohibited Actions start Waste Generated identify Identify Waste: Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- start->identify assess Assess Hazards: - Irritant - Organ Toxin (potential) - Aquatic Toxin identify->assess select_container Select 'HALOGENATED ORGANIC' Waste Container (Solid or Liquid) assess->select_container drain DO NOT Pour Down Drain assess->drain trash DO NOT Place in Regular Trash assess->trash label_container Label Container Correctly: - Full Chemical Name - Hazards - Date select_container->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store contact_ehs Schedule Pickup with Licensed Waste Handler (EHS) store->contact_ehs

Caption: Disposal workflow for Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-.

Emergency Protocol: Spill Management

Accidents happen. A clear, pre-defined protocol for managing spills is essential to ensure a rapid and safe response.

Step-by-Step Spill Cleanup Procedure:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill:

    • For solid spills , gently sweep or vacuum the material to avoid generating dust.[4] Place the collected material and any contaminated cleaning equipment into a designated "Halogenated Organic Solids" waste container.

    • For liquid spills (if dissolved in a solvent), cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect and Dispose: Once absorbed, carefully scoop the material into a designated "Halogenated Organic Solids" waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (check compatibility first), followed by soap and water. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste in the same container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of size.

References

  • Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99% . Source: Cole-Parmer.

  • Chemical Safety Data Sheet - 4-(4-Chlorophenyl)cyclohexanecarboxylic acid . Source: ChemicalBook.

  • SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic Acid . Source: TCI Chemicals.

  • SAFETY DATA SHEET - 2-(3-Chlorophenoxy)propionic Acid . Source: TCI Chemicals.

  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid . Source: Fisher Scientific.

  • SAFETY DATA SHEET - 4-Chlorophenoxyacetic acid . Source: Fisher Scientific.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - 4-(4-Chlorophenyl)cyclohexanecarboxylic acid . Source: Fisher Scientific.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: eCFR :: Electronic Code of Federal Regulations.

  • Hazardous Waste Listings . Source: U.S. Environmental Protection Agency.

  • Cyclohexanecarboxylic acid - Wikipedia . Source: Wikipedia.

  • Steps in Complying with Regulations for Hazardous Waste . Source: U.S. Environmental Protection Agency.

  • Soil contamination - Wikipedia . Source: Wikipedia.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
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Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
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